Potent uPA Inhibition: UKI-1 vs. Benzamidine and UK-371804
UKI-1 is a potent inhibitor of urokinase-type plasminogen activator (uPA) with a Ki of 0.41 µM . In comparison, the broad-spectrum serine protease inhibitor benzamidine exhibits a significantly weaker affinity for uPA, with a Ki of 97 µM . While the more potent uPA inhibitor UK-371804 (Ki = 10 nM) exists, UKI-1 represents a balanced intermediate potency, potentially advantageous for minimizing off-target effects associated with hyper-potent inhibition . This specific Ki profile positions UKI-1 as a useful tool for studying uPA-dependent processes without the confounding influence of broad protease inhibition seen with benzamidine.
| Evidence Dimension | Binding Affinity to uPA (Ki) |
|---|---|
| Target Compound Data | 0.41 µM |
| Comparator Or Baseline | Benzamidine: 97 µM |
| Quantified Difference | ~237-fold higher potency for UKI-1 |
| Conditions | In vitro enzymatic assay against human uPA |
Why This Matters
This ensures that researchers procure a compound with a defined and relevant level of uPA inhibition, avoiding the confounding effects of weaker, non-specific inhibitors like benzamidine.
